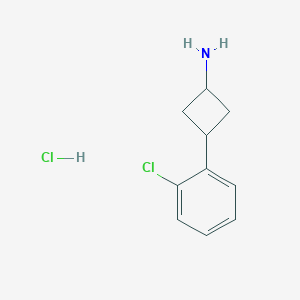

3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride

Description

3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride is a cyclobutane-based small molecule featuring a chlorophenyl substituent at the 2-position of the aromatic ring and an amine group at the 1-position of the cyclobutane scaffold. Key characteristics inferred from similar compounds include:

- Electron-withdrawing effects from the 2-chloro substituent, which may enhance stability and influence binding interactions.

- Rigid cyclobutane backbone, which restricts conformational flexibility compared to larger ring systems.

Properties

IUPAC Name |

3-(2-chlorophenyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-10-4-2-1-3-9(10)7-5-8(12)6-7;/h1-4,7-8H,5-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPKAALHTXUDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807941-06-5 | |

| Record name | 3-(2-chlorophenyl)cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorophenylacetonitrile with cyclobutanone in the presence of a strong base, followed by reduction and subsequent conversion to the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process generally includes steps such as:

Cyclization: Formation of the cyclobutane ring.

Reduction: Conversion of nitrile to amine.

Salt Formation: Conversion of the amine to its hydrochloride salt.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Amines, alcohols.

Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antidepressant Properties

Research indicates that compounds similar to 3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride exhibit potential antidepressant effects. For instance, derivatives of cyclobutane amines have shown efficacy in treating depression by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. A notable study demonstrated that related compounds could be developed into effective antidepressants with favorable pharmacological profiles .

Mechanism of Action

The mechanism of action for these compounds often involves the inhibition of reuptake transporters for neurotransmitters, thereby increasing their availability in the synaptic cleft. This action is crucial for alleviating symptoms associated with mood disorders .

Synthetic Applications

Chemical Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique structural properties allow it to participate in various chemical reactions, including cyclization and substitution reactions. For example, it can be utilized in the synthesis of complex molecules through its reactivity at the amine functional group, which can be further modified to produce a variety of derivatives .

Chlorination Reactions

3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride has been employed as a chlorinating agent in organic synthesis. Its ability to selectively chlorinate aromatic rings makes it valuable in the preparation of chlorinated derivatives, which are often precursors for biologically active compounds .

Case Studies and Research Findings

Case Study: Antidepressant Development

A study published in a reputable journal highlighted the development of a series of cyclobutane derivatives, including 3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride, which were tested for their antidepressant activity. The findings indicated that these compounds exhibited significant activity in animal models of depression, suggesting their potential as therapeutic agents .

Case Study: Synthesis Optimization

Another research effort focused on optimizing the synthetic pathway for producing 3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride. The study explored various reaction conditions and catalysts to enhance yield and purity. The optimized method resulted in higher yields and reduced reaction times, demonstrating the compound's utility in synthetic chemistry .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceuticals | Antidepressant development | Efficacy in animal models for depression |

| Organic Synthesis | Intermediate for complex molecule synthesis | High reactivity at amine functional groups |

| Chlorination Agent | Selective chlorination of aromatic compounds | Effective in producing chlorinated derivatives |

Mechanism of Action

The compound acts as a cannabinoid receptor antagonist, meaning it binds to cannabinoid receptors but does not activate them. This binding prevents the activation of these receptors by endogenous cannabinoids or other agonists, thereby modulating various physiological processes. The primary molecular targets are the cannabinoid receptors CB1 and CB2, which are involved in pathways related to pain, appetite, and mood regulation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Phenyl Ring

Table 1: Substituent Effects on Molecular Properties

Key Findings :

Cyclobutane Backbone Modifications

Table 2: Cyclobutane Substituent Variations

Key Findings :

Positional Isomerism: 2-Chloro vs. 3-Chloro Derivatives

Table 3: Chlorophenyl Positional Isomers

Key Findings :

- Ortho (2-chloro) vs. meta (3-chloro) effects : The 2-chloro group in the target compound may induce greater steric hindrance near the cyclobutane ring, affecting binding pocket accessibility compared to the 3-chloro isomer .

Biological Activity

3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a chlorophenyl group and an amine functional group. This unique structure may contribute to its interactions with various biological targets, influencing its pharmacological profile.

The biological activity of 3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride is primarily linked to its ability to interact with specific receptors and enzymes. The amine group can form hydrogen bonds, while the chlorophenyl moiety may engage in hydrophobic interactions with protein targets, modulating their activity.

Potential Targets

- Receptors : The compound may bind to neurotransmitter receptors, influencing neurotransmission.

- Enzymes : It has been investigated for its potential to inhibit or modulate enzyme activity related to various metabolic pathways.

Biological Activity Overview

Research indicates that 3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride exhibits several biological activities:

- Antibacterial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, possibly through inhibition of key metabolic processes .

- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. The compound's IC50 values in these studies ranged from low micromolar concentrations .

- Neuropharmacological Effects : It has been explored for effects on serotonin and norepinephrine reuptake, which are crucial in mood regulation and could suggest antidepressant properties .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Cytotoxicity | IC50 values in low micromolar range | |

| Neuropharmacology | Modulation of serotonin/norepinephrine |

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of 3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride on HepG2 liver cancer cells, the compound demonstrated significant inhibition of cell proliferation. The WST-1 assay revealed an IC50 value of approximately 0.5 µM, suggesting potent cytotoxicity . This indicates that further exploration into its mechanisms could yield valuable insights for anticancer drug development.

Pharmacological Profile

The pharmacological profile of the compound suggests that it may function similarly to other known antidepressants and anxiolytics. Its interaction with serotonin receptors could be a focal point for future studies aimed at developing treatments for mood disorders.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride, and how do they influence experimental design?

- Answer : The compound's molecular formula (C₁₀H₁₂ClN·HCl), molecular weight (~217.1 g/mol), and properties like hydrogen bond donor/acceptor counts (1 and 1, respectively) and XlogP (2.2) are critical for solubility, partitioning, and reactivity. For instance, the hydrophobic parameter (XlogP) suggests moderate lipid solubility, guiding solvent selection for synthesis or biological assays. The cyclobutane ring introduces steric constraints, affecting reaction kinetics in substitution or addition reactions. Use computational tools (e.g., Schrödinger Suite) to model steric effects and predict reaction pathways.

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Answer : Follow OSHA HCS guidelines: wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation (PAC-1: 2.1 mg/m³) and direct skin contact . In case of spills, absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste. Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Answer : Use a combination of techniques:

- HPLC/MS : Confirm molecular weight and detect impurities.

- ¹H/¹³C NMR : Analyze aromatic (δ 7.2–7.5 ppm for chlorophenyl) and cyclobutane protons (δ 2.5–3.5 ppm) .

- X-ray crystallography : Resolve stereochemistry if isomers are suspected (e.g., cis/trans configurations in cyclobutane derivatives) .

Advanced Research Questions

Q. How can conflicting solubility data across studies be resolved methodologically?

- Answer : Discrepancies may arise from polymorphic forms or solvent impurities. Standardize protocols:

Use USP-grade solvents.

Perform equilibrium solubility studies (shake-flask method) at 25°C and 37°C.

Characterize solid phases post-solubility testing via PXRD to rule out polymorphism .

Q. What strategies optimize the synthesis of 3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride to improve yield and scalability?

- Answer :

- Cyclobutane ring formation : Use [2+2] photocycloaddition under UV light with dichloromethane as a solvent.

- Amine protection : Employ Boc-anhydride to prevent side reactions during chlorophenyl coupling.

- Purification : Gradient flash chromatography (hexane:EtOAc, 4:1 to 1:1) to isolate the hydrochloride salt .

Q. How does the chlorophenyl substituent impact the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

- Answer : The electron-withdrawing Cl group enhances binding to hydrophobic pockets in receptors (e.g., σ₁ receptors). Perform:

- Docking studies : Use AutoDock Vina with receptor PDB structures (e.g., 6XIP for σ₁).

- SAR analysis : Compare with analogs (e.g., 2-fluorophenyl derivatives) to assess halogen effects on IC₅₀ values .

Q. What computational methods are effective in predicting the compound’s ADMET properties?

- Answer : Leverage QSAR models:

- ADMET Predictor™ : Estimate blood-brain barrier permeability (high XlogP favors CNS penetration).

- SwissADME : Predict metabolic sites (e.g., cytochrome P450 oxidation of the cyclobutane ring) .

Q. How can researchers address discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Answer : Standardize assay conditions:

- Use identical cell lines (e.g., HEK-293 for receptor binding).

- Control for pH (6.8–7.4) and temperature (37°C).

- Validate results with orthogonal assays (e.g., SPR vs. radioligand binding) .

Methodological Tables

Table 1 : Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 217.1 g/mol |

| XlogP | 2.2 |

| Hydrogen Bond Donors | 1 |

| Topological Polar Surface | 26 Ų |

Table 2 : Reaction Optimization Parameters

| Parameter | Optimal Condition |

|---|---|

| Cycloaddition Solvent | Dichloromethane |

| Temperature | 25°C (photoreactor) |

| Catalyst | None (UV light only) |

| Purification | Flash chromatography |

| Parameter | Value |

|---|---|

| PAC-1 (Inhalation) | 2.1 mg/m³ |

| PAC-2 (Short-term) | 23 mg/m³ |

| Storage Temperature | 2–8°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.